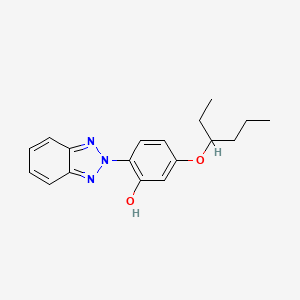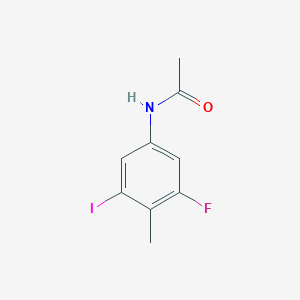
3,4',5-Tribromobiphenyl-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’,5-Tribromobiphenyl-4-ol is an organic compound belonging to the class of polybrominated biphenyls. These compounds are characterized by the presence of bromine atoms attached to a biphenyl structure. The molecular formula of 3,4’,5-Tribromobiphenyl-4-ol is C12H7Br3O, and it has a molecular weight of 406.9 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Tribromobiphenyl-4-ol typically involves the bromination of biphenyl-4-ol. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of 3,4’,5-Tribromobiphenyl-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,4’,5-Tribromobiphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated biphenyl derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Debrominated biphenyl compounds.
Substitution: Biphenyl derivatives with substituted functional groups.
Applications De Recherche Scientifique
3,4’,5-Tribromobiphenyl-4-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, including its role as a ligand-activated transcriptional activator.
Medicine: Investigated for its potential therapeutic properties and its interactions with biological targets.
Industry: Utilized in the development of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,4’,5-Tribromobiphenyl-4-ol involves its binding to the XRE promoter region of genes it activates. This binding leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4’,5-Tribromobiphenyl: Similar in structure but lacks the hydroxyl group.
3,5-Dibromobiphenyl-4-ol: Contains two bromine atoms instead of three.
2,4,6-Tribromophenol: A related compound with a different substitution pattern on the phenyl ring
Uniqueness
3,4’,5-Tribromobiphenyl-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three bromine atoms and a hydroxyl group makes it a valuable compound for various research applications, particularly in studying the effects of halogenated aromatic hydrocarbons .
Propriétés
Numéro CAS |
4544-71-2 |
|---|---|
Formule moléculaire |
C12H7Br3O |
Poids moléculaire |
406.89 g/mol |
Nom IUPAC |
2,6-dibromo-4-(4-bromophenyl)phenol |
InChI |
InChI=1S/C12H7Br3O/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6,16H |
Clé InChI |
CHRLNCWLRQNNGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Br)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)



![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)
![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)

![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)





![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)
